Methyl dichlorophosphite

Phospha-Mannich Reaction Electrophilicity Reactivity

Methyl dichlorophosphite (MDCP, CH₃OPCl₂) is an electrophilic organophosphorus compound primarily utilized as a phosphitylating agent. Characterized as a colorless liquid with a boiling point of 93–95 °C and a density of 1.376 g/mL at 20 °C, its reactivity is defined by its susceptibility to nucleophilic attack, making it a key intermediate in the synthesis of oligonucleotides and phosphonopeptides.

Molecular Formula CH3Cl2OP
Molecular Weight 132.91 g/mol
CAS No. 3279-26-3
Cat. No. B017265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dichlorophosphite
CAS3279-26-3
SynonymsMethyl Dichlorophosphite;  Methyl Phosphorodichloridite;  Dichloromethoxyphosphine;  Methoxydichlorophosphine;  Methoxyphosphonous Dichloride;  O-Methyl Phosphorodichloridite; 
Molecular FormulaCH3Cl2OP
Molecular Weight132.91 g/mol
Structural Identifiers
SMILESCOP(Cl)Cl
InChIInChI=1S/CH3Cl2OP/c1-4-5(2)3/h1H3
InChIKeyHCSDJECSMANTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl dichlorophosphite (CAS 3279-26-3) as a Phosphitylating Reagent for Nucleic Acid and Peptide Synthesis


Methyl dichlorophosphite (MDCP, CH₃OPCl₂) is an electrophilic organophosphorus compound primarily utilized as a phosphitylating agent [1]. Characterized as a colorless liquid with a boiling point of 93–95 °C and a density of 1.376 g/mL at 20 °C, its reactivity is defined by its susceptibility to nucleophilic attack, making it a key intermediate in the synthesis of oligonucleotides and phosphonopeptides [2]. As a weaker electrophile compared to its aryl and chloro analogs, it offers controlled reactivity that is beneficial in specific synthetic sequences [3].

Methyl dichlorophosphite vs. Common Phosphitylating Agents: Why Structural Analogs Cannot Be Casually Substituted


The substitution of methyl dichlorophosphite with a structurally similar phosphitylating agent (e.g., ethyl dichlorophosphite, 2-cyanoethyl phosphoramidites, or phosphorus trichloride) is non-trivial due to critical differences in electrophilicity and steric profile. MDCP occupies a specific niche of moderate electrophilicity [1]. It is demonstrably a weaker electrophile than dichloroarylphosphines and phosphorus trichloride, meaning it will not react with weaker nucleophiles that these stronger agents can engage [1]. Conversely, compared to the 2-cyanoethyl phosphoramidite group commonly used in modern automated synthesis, MDCP requires a distinct and less user-friendly deprotection strategy [2]. These differences dictate that a reaction optimized for MDCP's specific reactivity profile cannot be expected to proceed with the same yield or selectivity if a different phosphitylating agent is simply swapped in.

Quantitative Performance Benchmarks: Methyl dichlorophosphite (3279-26-3) vs. Key Comparators


Electrophilicity Comparison: Methyl dichlorophosphite vs. Dichloroarylphosphines and Phosphorus Trichloride

In phospha-Mannich reactions, the electrophilicity of the phosphorus reagent dictates which amine nucleophiles can be successfully coupled. Methyl dichlorophosphite is classified as a weaker electrophile compared to dichloroarylphosphines and phosphorus trichloride. This means reactions that fail with MDCP (due to insufficient nucleophile strength) can be made to work by switching to the stronger electrophilic dichloroarylphosphines [1].

Phospha-Mannich Reaction Electrophilicity Reactivity Phosphonopeptide Synthesis

Physical Property Comparison: Methyl dichlorophosphite vs. Ethyl dichlorophosphite

The physical properties of methyl dichlorophosphite, including its boiling point (93-95 °C), density (1.376 g/mL at 20 °C), and refractive index (n20/D 1.474), are well-defined . While a direct quantitative comparison to ethyl dichlorophosphite is not available in the provided data, the difference in alkyl group size (methyl vs. ethyl) is expected to result in distinct physical and potentially steric properties that would affect its handling and reactivity profile.

Physicochemical Properties Boiling Point Density Refractive Index

Synthetic Utility Comparison: Phosphite Triester Method (Methyl) vs. Phosphoramidite Method (2-Cyanoethyl)

Methyl dichlorophosphite is the key reagent in the classic phosphite triester method of oligonucleotide synthesis [1]. This method has been largely superseded by the phosphoramidite method, which employs a 2-cyanoethyl protecting group on the phosphorus atom [2]. The 2-cyanoethyl group is base-labile, allowing for a more user-friendly and automatable deprotection step compared to the methyl group's requirements. This makes modern phosphoramidite chemistry the preferred choice for high-throughput, automated oligonucleotide synthesis, defining a clear point of technological obsolescence for the methyl-based method.

Oligonucleotide Synthesis Phosphitylation Protecting Groups Synthetic Efficiency

Procurement-Driven Application Scenarios for Methyl dichlorophosphite (CAS 3279-26-3)


Legacy and Non-Automated Oligonucleotide Synthesis

Methyl dichlorophosphite is the preferred reagent for laboratories replicating or building upon classic phosphite triester methodologies, particularly where access to automated synthesizers is limited or where specific synthetic challenges are better addressed by the distinct reactivity of the methyl-protected phosphite intermediate [1].

Synthesis of Phosphonopeptides via One-Pot Phospha-Mannich Reactions

This compound is a key building block in the convergent synthesis of phosphonamidate- and phosphonate-linked phosphonopeptides. Its moderate electrophilicity allows for a controlled, one-pot reaction with benzyl carbamate and aldehydes, followed by aminolysis or alcoholysis, to yield the desired peptide analogues in acceptable yields [2]. This method is valuable for medicinal chemistry efforts exploring phosphonopeptide-based inhibitors.

Site-Selective Phosphitylation of Polyols and Carbohydrates

The defined, weaker electrophilicity of MDCP can be exploited for the selective modification of complex molecules like carbohydrates or polyols, where a stronger, more reactive phosphitylating agent might lead to undesirable over-phosphitylation or side reactions. Its use in preparing sugar phosphate triesters has been demonstrated [3].

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